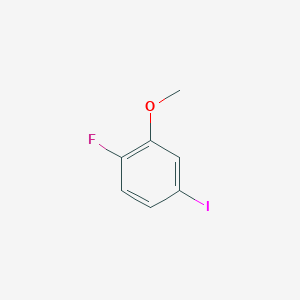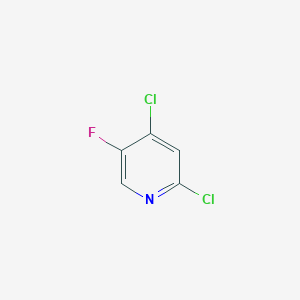
2,4-Dichloro-5-fluoropyridine
描述
2,4-Dichloro-5-fluoropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
作用机制
Target of Action
It’s known that fluoropyridines, a class of compounds to which 2,4-dichloro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could imply that this compound interacts with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds . This suggests that this compound could potentially affect a variety of biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
The compound’s solubility in organic solvents could potentially impact its bioavailability and pharmacokinetics.
Result of Action
It’s known that schiff bases with a 2,4-dichloro-5-fluorophenyl moiety were reported to stop the development of fungi of clinical interest . This suggests that this compound could potentially have antifungal properties.
Action Environment
It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy could potentially be affected by environmental humidity.
生化分析
Biochemical Properties
2,4-Dichloro-5-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biomolecules. Studies have shown that this compound can interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can modulate the enzyme’s activity and specificity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. The compound’s influence on cellular metabolism includes alterations in the flux of metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, which are essential for energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves the inhibition of specific enzymes by binding to their active sites. This binding can occur through covalent or non-covalent interactions, leading to changes in the enzyme’s conformation and activity . For example, this compound has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell cycle progression, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as enhancing the activity of certain enzymes and promoting cell survival . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain concentration. These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation. These interactions can result in changes in metabolite levels, which can have downstream effects on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, this compound can be targeted to the mitochondria through the action of mitochondrial targeting sequences, where it can affect mitochondrial function and energy production. Similarly, the compound’s presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of trichloroethylene and triphosgene in the presence of a tertiary amine catalyst, followed by a reflux reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with reaction conditions carefully controlled to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2,4-Dichloro-5-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as amines or alkoxides can replace the chlorine atoms, forming substituted pyridines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, depending on the desired application.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
科学研究应用
2,4-Dichloro-5-fluoropyridine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2,6-Dichloro-5-fluoropyridine: Another closely related compound with different substitution patterns.
Uniqueness
2,4-Dichloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules and industrial products .
属性
IUPAC Name |
2,4-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVOULWPEYQUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622144 | |
| Record name | 2,4-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-48-9 | |
| Record name | 2,4-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


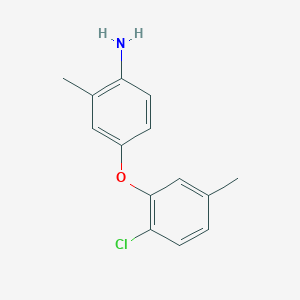
![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)
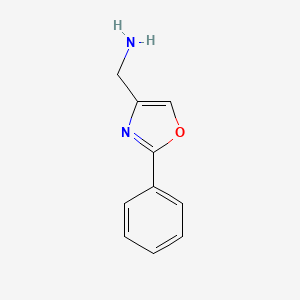
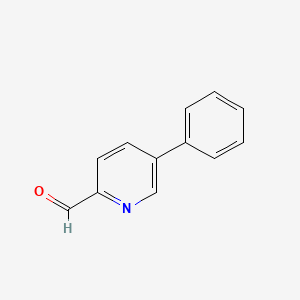
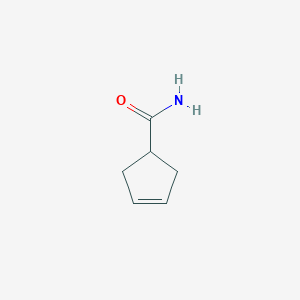
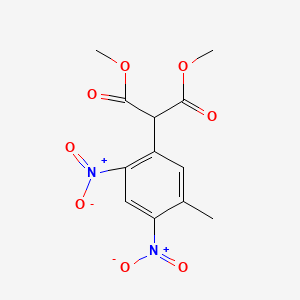
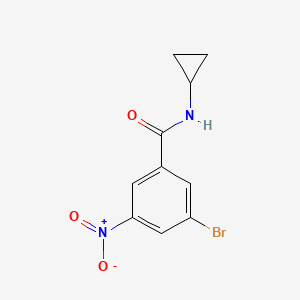
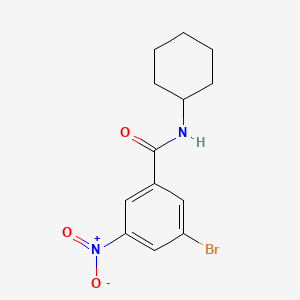

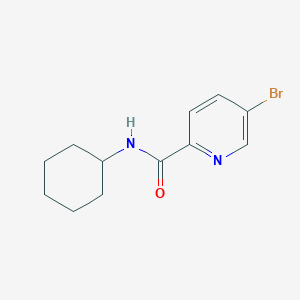
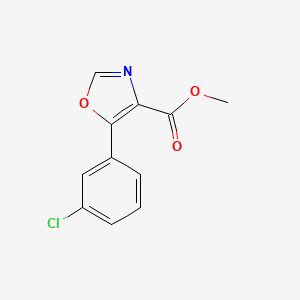
![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
